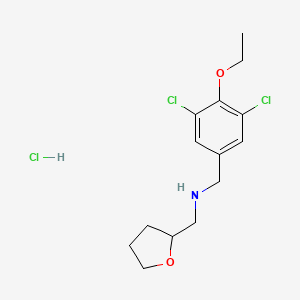

N-(4-butylphenyl)-N'-isobutylthiourea

Overview

Description

"N-(4-butylphenyl)-N'-isobutylthiourea" is a thiourea derivative, a class of compounds known for their diverse chemical and physical properties. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) and are widely studied for their applications in various fields.

Synthesis AnalysisThe synthesis of thiourea derivatives generally involves the reaction of isothiocyanates with amines. For example, N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas were synthesized by reacting 4-bromobutanoylisothiocyanate with toludine isomers (Abosadiya et al., 2015). Similar methodologies could be adapted for synthesizing "N-(4-butylphenyl)-N'-isobutylthiourea."

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be elucidated using techniques like X-ray crystallography. The structure often reveals interesting features like hydrogen bonding and molecular configurations. For instance, X-ray studies of certain thiourea derivatives have shown that they crystallize in specific systems and adopt configurations based on intramolecular hydrogen bonding (Abosadiya et al., 2015).

Scientific Research Applications

Pharmacoproteomics of 4-Phenylbutyrate-treated Cystic Fibrosis Cells

4-Phenylbutyrate (4-PBA), a derivative related to N-(4-butylphenyl)-N'-isobutylthiourea, has shown potential in treating cystic fibrosis. Proteome profiling of cystic fibrosis bronchial epithelial cells treated with 4-PBA identified butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules. These findings suggest a role in ameliorating the chloride transport defect in cystic fibrosis cells (Singh et al., 2006).

Thiourea Derivatives as Enzyme Inhibitors and Mercury Sensors

Unsymmetrical thiourea derivatives, related to N-(4-butylphenyl)-N'-isobutylthiourea, have demonstrated potential as enzyme inhibitors and mercury sensors. These compounds showed significant anti-cholinesterase activity and sensitivity in spectrofluorimetric detection of mercury (Rahman et al., 2021).

Sodium 4-Phenylbutyrate in Cystic Fibrosis Treatment

Sodium 4-phenylbutyrate, a related compound, has been studied for its role in cystic fibrosis treatment. It demonstrated the ability to induce epithelial CFTR function in vivo, suggesting potential therapeutic effects for cystic fibrosis patients (Rubenstein & Zeitlin, 1998).

Aromatase Inhibitors in Cancer Treatment

Thiourea derivatives, including those similar to N-(4-butylphenyl)-N'-isobutylthiourea, have been explored as aromatase inhibitors for treating hormone-dependent breast cancer. These compounds have shown stronger inhibition of estrogen biosynthesis compared to existing treatments, indicating potential therapeutic value (Hartmann & Batzl, 1986).

Sodium 4-Phenylbutyrate in Cerebral Ischemic Injury

Sodium 4-phenylbutyrate has exhibited neuroprotective effects against cerebral ischemic injury. Its mechanism involves inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, suggesting a novel approach for stroke treatment (Qi et al., 2004).

Kinetics of Butyl Isobutyrate Synthesis

The synthesis of butyl isobutyrate, involving isobutyric acid, a component structurally related to N-(4-butylphenyl)-N'-isobutylthiourea, has been studied for applications in the flavor industry. The research focused on the kinetics and mechanism of the reaction using lipases, which could be relevant for industrial synthesis processes (Yadav & Lathi, 2003).

Cancer Chemoprevention Agents Evaluation

Compounds including 4-phenylbutyrate derivatives have been evaluated for their chemopreventive activity in various animal tumor models. These studies provide insights into the potential application of these compounds in preventing different types of cancer (Boone et al., 1990).

properties

IUPAC Name |

1-(4-butylphenyl)-3-(2-methylpropyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S/c1-4-5-6-13-7-9-14(10-8-13)17-15(18)16-11-12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJJPZLXWYUERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butylphenyl)-3-(2-methylpropyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4627755.png)

![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)

![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)

![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]-2-pyrrolidinone](/img/structure/B4627819.png)

![2-[4-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4627827.png)

![4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4627833.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)